molecular formula C18H17BrN4O2S B6492071 3,6-bis(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide CAS No. 1179488-69-7

3,6-bis(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide

Cat. No.: B6492071
CAS No.: 1179488-69-7
M. Wt: 433.3 g/mol
InChI Key: JVEAWACGNJDVCT-UHFFFAOYSA-N
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Description

3,6-bis(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide is a useful research compound. Its molecular formula is C18H17BrN4O2S and its molecular weight is 433.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 432.02556 g/mol and the complexity rating of the compound is 476. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

The compound interacts with various enzymes and proteins, exerting its effects through specific interactions with different target receptors . The hydrogen bond accepting and donating characteristics of this compound make it a precise pharmacophore with a bioactive profile .

Cellular Effects

3,6-bis(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide has been shown to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, compound 8i, a derivative of this compound, exhibited promising dual enzyme inhibition of PARP-1 and EGFR .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings .

Dosage Effects in Animal Models

The effects of the compound vary with different dosages in animal models . High doses of the compound may have toxic or adverse effects .

Metabolic Pathways

The compound is involved in various metabolic pathways, interacting with enzymes or cofactors . It may also affect metabolic flux or metabolite levels .

Subcellular Localization

Future studies may reveal any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

3,6-bis(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S.BrH/c1-23-14-7-3-12(4-8-14)16-11-25-18-20-19-17(22(18)21-16)13-5-9-15(24-2)10-6-13;/h3-10H,11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVEAWACGNJDVCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=NN=C3SC2)C4=CC=C(C=C4)OC.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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